(2S)-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}(phenyl)ethanoic acid
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Overview
Description
2-[3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDO]-2-PHENYLACETIC ACID is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chromen-2-one core, which is a common structural motif in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDO]-2-PHENYLACETIC ACID typically involves multiple steps. One common method starts with the preparation of 7-methoxy-4-methylcoumarin, which is then subjected to various chemical reactions to introduce the propanamido and phenylacetic acid groups . The reaction conditions often involve the use of organic solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often employing green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDO]-2-PHENYLACETIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amido and phenylacetic acid moieties.
Common Reagents and Conditions
Common reagents include organic solvents (e.g., dichloromethane), catalysts (e.g., triethylamine), and specific oxidizing or reducing agents depending on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms .
Scientific Research Applications
2-[3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDO]-2-PHENYLACETIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDO]-2-PHENYLACETIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid: Shares a similar chromen-2-one core but lacks the phenylacetic acid moiety.
Methyl 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate: Another related compound with a methyl ester group instead of the phenylacetic acid.
Uniqueness
What sets 2-[3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDO]-2-PHENYLACETIC ACID apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H21NO6 |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
(2S)-2-[3-(7-methoxy-4-methyl-2-oxochromen-3-yl)propanoylamino]-2-phenylacetic acid |
InChI |
InChI=1S/C22H21NO6/c1-13-16-9-8-15(28-2)12-18(16)29-22(27)17(13)10-11-19(24)23-20(21(25)26)14-6-4-3-5-7-14/h3-9,12,20H,10-11H2,1-2H3,(H,23,24)(H,25,26)/t20-/m0/s1 |
InChI Key |
UUZCDECNMLERSA-FQEVSTJZSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CCC(=O)N[C@@H](C3=CC=CC=C3)C(=O)O |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CCC(=O)NC(C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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